3-Bromo-4-(trifluoromethyl)-1H-indazole
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Overview
Description
3-Bromo-4-(trifluoromethyl)-1H-indazole is a chemical compound with the molecular formula C8H4BrF3N2. It is a derivative of indazole, a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of bromine and trifluoromethyl groups on the indazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethyl)-1H-indazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline, which serves as the starting material.
Bromination: The aniline derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the indazole ring.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the indazole ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to ensure efficient bromination and cyclization.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the indazole ring.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)-1H-indazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The indazole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-4-chlorobenzotrifluoride
- 3-Bromo-4-fluorobenzotrifluoride
Uniqueness
3-Bromo-4-(trifluoromethyl)-1H-indazole is unique due to the combination of the indazole ring with bromine and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a site for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSKQNJDJIKPPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646734 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-21-1 |
Source
|
Record name | 3-Bromo-4-(trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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